molecular formula C23H29ClO5 B10783811 Asofuranone

Asofuranone

Cat. No. B10783811
M. Wt: 420.9 g/mol
InChI Key: VGYPZLGWVQQOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

furaneol , is a flavor enhancer with the chemical formula C₆H₈O₃. It appears as a white to pale yellow solid and possesses a strong caramel aroma. Additionally, it exhibits rich fruity and jam-like scents, which become even more pronounced when diluted. Natural sources of ascofuranone include pineapple, strawberries, grapes, coffee, mangoes, heated beef broth, and red wine .

Preparation Methods

a. Synthesis from 2-Butenenitrile and Ethyl Lactate:

  • 2-Butenenitrile reacts with ethyl lactate in the presence of a base, leading to cyclization.
  • The resulting compound undergoes further treatment with KHSO₄ to remove HCN, yielding ascofuranone.
b. Oxidation and Dehydration of Glycerol:
  • Glycerol (propane-1,2,3-triol) is oxidized, reduced, and dehydrated in the presence of zinc catalysts.
  • The final product is ascofuranone.

Chemical Reactions Analysis

Ascofuranone participates in various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to each synthetic route. Major products formed from these reactions include derivatives of ascofuranone.

Scientific Research Applications

Ascofuranone finds applications in several scientific fields:

Mechanism of Action

The exact mechanism by which ascofuranone exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways to modulate sensory perception and enhance flavors.

Comparison with Similar Compounds

Ascofuranone stands out due to its unique combination of caramel, fruity, and jam-like aromas. While it occurs naturally in various sources, its low abundance necessitates synthetic production for practical use in the food industry.

Similar compounds include:

    Furaneol derivatives: Variants with modified side chains.

    Other flavor enhancers: Ethyl maltol, maltol, and vanillin.

properties

IUPAC Name

5-chloro-3-[7-(5,5-dimethyl-4-oxooxolan-2-yl)-3-methylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18,27-28H,6-7,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYPZLGWVQQOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(=O)C(O2)(C)C)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.